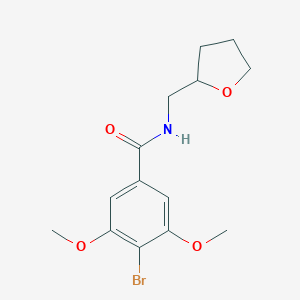
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research for its various applications. It is a sulfonamide derivative that has been synthesized using different methods.
Wirkmechanismus
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. Carbonic anhydrases are involved in the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase activity leads to a decrease in the production of bicarbonate ions, which can affect various physiological processes.
Biochemical and Physiological Effects:
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has been shown to affect various physiological processes, including acid-base balance, respiration, and ion transport. It has also been shown to have anti-inflammatory and anti-tumor properties. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also a potent inhibitor of carbonic anhydrase enzymes, making it a useful tool for studying the mechanism of action of these enzymes. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its biological effects.
Zukünftige Richtungen
There are several future directions for the use of 3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide in scientific research. One direction is the development of new synthetic methods for this compound, which could lead to the synthesis of new derivatives with different biological activities. Another direction is the study of the compound's effects on different physiological processes, which could lead to the development of new therapeutic agents. Finally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored.
Conclusion:
In conclusion, 3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide is a compound that has been widely used in scientific research for its various applications. It has been synthesized using different methods and has been shown to have inhibitory effects on carbonic anhydrase enzymes. It has also been shown to have various biochemical and physiological effects. While it has several advantages for lab experiments, further studies are needed to fully understand its biological effects and potential for therapeutic use.
Synthesemethoden
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has been synthesized using different methods. One of the most commonly used methods is the reaction of 3-bromoaniline with 3-hydroxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound as a white solid. Other methods include the use of different reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide has been used in various scientific research applications. It has been used as a tool to study the mechanism of action of different enzymes and proteins. It has been used to inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
Produktname |
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C13H12BrNO3S |
Molekulargewicht |
342.21 g/mol |
IUPAC-Name |
3-bromo-N-(3-hydroxy-4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrNO3S/c1-9-5-6-11(8-13(9)16)15-19(17,18)12-4-2-3-10(14)7-12/h2-8,15-16H,1H3 |
InChI-Schlüssel |
VVPACXXLVSNEIM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)O |
Kanonische SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)

![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)




![4-cyano-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B263013.png)




![2-chloro-4-fluoro-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263026.png)